1-N-Boc-Butane-1,3-diamine hydrochloride

Anticoagulant synthesis FXa inhibitor Edoxaban intermediate

1-N-Boc-Butane-1,3-diamine hydrochloride (CAS 1179361-42-2), systematically named tert-butyl (3-aminobutyl)carbamate hydrochloride, is a mono-Boc-protected 1,3-diamine building block with the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of 224.73 g/mol. It is supplied as a hydrochloride salt, which enhances aqueous solubility (freely soluble in water) and improves handling characteristics compared to the free base form.

Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
CAS No. 1179361-42-2
Cat. No. B1462809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-Butane-1,3-diamine hydrochloride
CAS1179361-42-2
Molecular FormulaC9H21ClN2O2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC(CCNC(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C9H20N2O2.ClH/c1-7(10)5-6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H
InChIKeyCHJWJSGQPJFHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Boc-Butane-1,3-diamine hydrochloride (CAS 1179361-42-2): Core Identity and Sourcing Baseline for Protected Chiral Diamine Procurement


1-N-Boc-Butane-1,3-diamine hydrochloride (CAS 1179361-42-2), systematically named tert-butyl (3-aminobutyl)carbamate hydrochloride, is a mono-Boc-protected 1,3-diamine building block with the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of 224.73 g/mol . It is supplied as a hydrochloride salt, which enhances aqueous solubility (freely soluble in water) and improves handling characteristics compared to the free base form . The compound features a primary amine at the 3-position and a Boc-protected amine at the 1-position, enabling orthogonal synthetic manipulation. Commercial suppliers list this compound as a research chemical with typical purity specifications of ≥95% (HPLC) , and it is catalogued under the MDL number MFCD11112247 . Its primary utility lies in serving as a key intermediate for pharmaceutical synthesis, particularly in the construction of chiral diamine-containing bioactive molecules.

Why 1-N-Boc-Butane-1,3-diamine hydrochloride Cannot Be Interchanged with Its 3-N-Boc Regioisomer or Alternative Protecting-Group Analogs


Although the compound 1-N-Boc-Butane-1,3-diamine hydrochloride shares the same molecular formula (C₉H₂₁ClN₂O₂) and molecular weight (224.73 g/mol) with its closest regioisomer, 3-N-Boc-butane-1,3-diamine hydrochloride (CAS 1235439-71-0), their divergent regiochemistry dictates entirely different downstream synthetic outcomes . In the 1-N-Boc isomer, the Boc group protects the terminal amine, leaving the chiral 3-amine free for further functionalization; in the 3-N-Boc isomer, the protecting group resides on the internal amine, exposing the terminal amine instead . This positional difference is critical in diamine-derivative synthesis programs—for example, in Daiichi Sankyo's patented FXa inhibitor (edoxaban) intermediate pathway, the specific regiochemistry of the N-Boc-diamine building block is essential for constructing the correct cyclohexane-diamine pharmacophore [1]. Furthermore, substituting the hydrochloride salt for the free base form (CAS 878799-20-3) alters solubility, hygroscopicity, and weighing accuracy in parallel synthesis workflows. The Boc group cannot be replaced by Cbz without changing the deprotection conditions (hydrogenolysis vs. acidolysis), and altering the carbon backbone (e.g., to propane-1,3-diamine or pentane-1,3-diamine homologs) would disrupt the spatial arrangement required for target binding .

Head-to-Head Quantitative Differentiation Evidence for 1-N-Boc-Butane-1,3-diamine hydrochloride Versus Closest Analogs


Regioisomeric Differentiation: 1-N-Boc vs. 3-N-Boc Regiochemistry Defines Synthetic Utility in FXa Inhibitor Intermediate Pathways

The 1-N-Boc substitution pattern is the required regioisomer for constructing the chiral diamine intermediate in Daiichi Sankyo's patented edoxaban synthesis pathway. In the process disclosed in US 8,357,808, the Boc-protected diamine intermediate specifically requires a terminal Boc-protected amine with a free amine at the 3-position [1]. The 3-N-Boc regioisomer (CAS 1235439-71-0) would yield the incorrect connectivity, producing a different intermediate that cannot proceed to the desired FXa inhibitor scaffold. This regiospecificity has been validated at industrial scale: the patent reports stable yields for the optically active diamine derivative salt when using the correct regiochemistry, with the process optimized for kilogram-scale production [1].

Anticoagulant synthesis FXa inhibitor Edoxaban intermediate

Salt Form Advantage: Hydrochloride vs. Free Base—Solubility and Handling Differentiation for Automated Synthesis Platforms

The hydrochloride salt form (CAS 1179361-42-2) offers distinct practical advantages over the free base tert-butyl (3-aminobutyl)carbamate (CAS 878799-20-3). The hydrochloride is described by multiple vendors as a white crystalline powder that is soluble in water, whereas the free base is a viscous liquid or low-melting solid that poses challenges for automated solid-dispensing systems . The salt form enables accurate weighing under ambient conditions without the hygroscopicity issues associated with the free amine. Suppliers report a purity specification of ≥95% (HPLC) for the hydrochloride , while the free base purity is also typically 95-98% but with greater batch-to-batch variability due to its physical state .

Automated synthesis Parallel chemistry Salt form selection

Chiral Scaffold Versatility: Racemic 1-N-Boc-butane-1,3-diamine·HCl Enables Both Enantiomeric Pathways Unlike Single-Enantiomer Analogs

The target compound is supplied as the racemic mixture, which provides access to both (R)- and (S)-enantiomeric series through chiral resolution or asymmetric synthesis, whereas the single-enantiomer analogs—(S)-3-Boc-amino-butylamine hydrochloride (CAS 176982-57-3) and (R)-3-Boc-amino-butylamine hydrochloride (CAS 2718120-92-2)—each restrict synthetic exploration to one enantiomeric pathway . In kinase inhibitor programs, both enantiomers may need to be evaluated for target selectivity, as exemplified by the use of Boc-protected chiral diamine intermediates in the construction of macrocyclic Hsp90 inhibitors, where enantiomeric identity directly impacts metabolic stability and antitumor potency . The racemic 1-N-Boc hydrochloride thus offers greater experimental flexibility at lower initial procurement cost compared to purchasing both enantiomers separately.

Chiral resolution Enantiomeric diversification Medicinal chemistry

Protecting Group Stability Profile: Boc vs. Cbz—Acid-Labile Deprotection Compatibility with Acid-Sensitive Substrates

The Boc protecting group in 1-N-Boc-butane-1,3-diamine·HCl can be removed under mild acidic conditions (TFA or HCl/dioxane), which is orthogonal to Cbz (hydrogenolysis) and Fmoc (base) deprotection strategies [1]. This orthogonality is essential in multi-step syntheses where other protecting groups must remain intact. The corresponding Cbz-protected analog—1-N-Cbz-butane-1,3-diamine hydrochloride—requires hydrogenolysis for deprotection, which is incompatible with substrates containing reducible functional groups (e.g., alkenes, nitro groups, benzyl ethers) . The Boc group's acid-lability thus expands the compatible substrate scope relative to Cbz alternatives.

Orthogonal protection Boc deprotection Solid-phase synthesis

Chain Length Specificity: Butane-1,3-diamine Scaffold vs. Propane and Pentane Homologs in Macrocyclic Inhibitor Design

The butane-1,3-diamine scaffold provides a four-carbon backbone with the amine functionalities separated by two carbon atoms, creating a specific spatial relationship that influences macrocycle ring size and geometry. In the synthesis of macrocyclic Hsp90 inhibitors, the (S)-3-Boc-amino-butylamine hydrochloride scaffold (the chiral 3-N-Boc variant of this compound series) has been specifically employed to achieve metabolically stable macrocycles with potent antitumor activity . Shorter homologs (e.g., propane-1,3-diamine) would yield smaller macrocycles with altered conformational constraints, while longer homologs (e.g., pentane-1,3-diamine) would increase ring flexibility and potentially reduce binding affinity. The Boc-protected butane-1,3-diamine hydrochloride thus occupies a specific linker-length niche that is directly validated in the kinase inhibitor literature.

Macrocycle synthesis Linker optimization Hsp90 inhibitors

Validated Application Scenarios for 1-N-Boc-Butane-1,3-diamine hydrochloride in Pharmaceutical R&D and Industrial Synthesis


FXa Inhibitor (Edoxaban-Type) Intermediate Manufacturing

Procurement and use of 1-N-Boc-butane-1,3-diamine hydrochloride as the key diamine building block in the synthesis of optically active diamine derivatives for FXa inhibitor production, following the validated industrial process disclosed in US Patent 8,357,808 [1]. The 1-N-Boc regiochemistry is essential—the 3-N-Boc regioisomer (CAS 1235439-71-0) is structurally incompatible with this pathway. The hydrochloride salt form ensures consistent handling and dosing at kilogram scale.

Enantiomeric Diversification in Kinase Inhibitor Lead Optimization

Deployment of racemic 1-N-Boc-butane-1,3-diamine hydrochloride as a versatile starting material for generating both (R)- and (S)-configured diamine derivatives during kinase inhibitor SAR exploration . The racemic form allows simultaneous evaluation of both enantiomeric series at reduced procurement cost relative to purchasing both single-enantiomer analogs (CAS 176982-57-3 and 2718120-92-2) separately.

Macrocyclic Inhibitor Construction Requiring a C4 Diamine Linker

Use of the Boc-protected butane-1,3-diamine scaffold in constructing macrocyclic kinase inhibitors (e.g., Hsp90 inhibitors) where the four-carbon backbone with 1,3-diamine spacing provides the optimal ring size and conformational constraint for target binding and metabolic stability . The hydrochloride salt form facilitates incorporation into automated synthesis platforms for macrocycle library generation.

Orthogonal Protection Strategies in Multi-Step Syntheses of Multifunctional Drug Candidates

Employment of 1-N-Boc-butane-1,3-diamine hydrochloride in synthetic routes requiring acid-labile Boc protection orthogonal to Cbz, Fmoc, or Alloc groups [2]. The acid-cleavable Boc group permits selective deprotection in the presence of reducible functional groups that would be compromised under the hydrogenolysis conditions required for Cbz removal. This is particularly relevant for drug candidates containing alkenes, nitro groups, or benzyl ethers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-N-Boc-Butane-1,3-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.